![molecular formula C21H25F3N2O2 B2939996 1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2197750-79-9](/img/structure/B2939996.png)
1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Description
The compound appears to contain several functional groups including an azetidine ring, a carbonyl group, a phenyl group, and a prop-2-en-1-one group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl group is often reactive towards nucleophiles, and the carbon-carbon double bond in the prop-2-en-1-one group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. The trifluoroethyl group in the compound could potentially influence these properties by increasing the compound’s lipophilicity .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[3-methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2/c1-3-17(27)25-11-9-20(10-12-25,16-7-5-4-6-8-16)18(28)26-14-19(2,15-26)13-21(22,23)24/h3-8H,1,9-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHICRUSOSRYCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
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